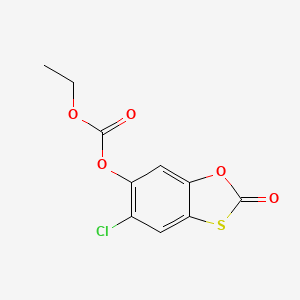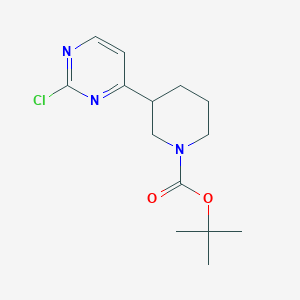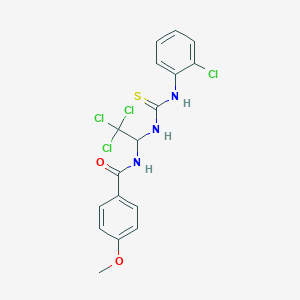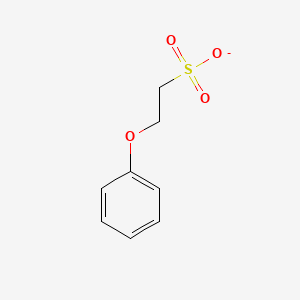![molecular formula C16H13N3O2 B11711942 3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)
3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a Schiff base ligand derived from 2-aminobenzhydrazide. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound has been studied for its potential biological activities, including urease inhibition .
Preparation Methods
The synthesis of 3-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves the reaction of 2-aminobenzhydrazide with 4-hydroxybenzaldehyde. The reaction is typically carried out in an ethanol solution under reflux conditions for several hours. The resulting Schiff base ligand can be further purified by recrystallization .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its ability to form complexes with metal ions. These complexes can inhibit the activity of enzymes such as urease by binding to the active site of the enzyme, thereby preventing the hydrolysis of urea . The Schiff base ligand can also interact with other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other Schiff bases derived from different aldehydes and amines. For example:
- 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE
- 3-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Compared to these compounds, 3-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE has shown higher urease inhibitory activity, making it a more potent inhibitor .
Properties
Molecular Formula |
C16H13N3O2 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-[(E)-(4-hydroxyphenyl)methylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H13N3O2/c1-11-18-15-5-3-2-4-14(15)16(21)19(11)17-10-12-6-8-13(20)9-7-12/h2-10,20H,1H3/b17-10+ |
InChI Key |
KSARCODDNODDAY-LICLKQGHSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate](/img/structure/B11711863.png)



![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)


![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)



![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)

